REACTION_CXSMILES
|
[Cl:1]([OH:5])(=[O:4])(=[O:3])=[O:2].[F:6][P-:7]([F:12])([F:11])([F:10])([F:9])[F:8].[H+]>CCOCC>[Cl:1]([O-:5])(=[O:4])(=[O:3])=[O:2].[F:6][P-:7]([F:12])([F:11])([F:10])([F:9])[F:8] |f:1.2|
|
Name
|
anthranils
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tert-alkanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F.[H+]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added at a rate which
|
Type
|
TEMPERATURE
|
Details
|
maintained the internal reaction temperature ≤35° C
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
CUSTOM
|
Details
|
formed over about 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the salts are collected by filtration
|
Type
|
WASH
|
Details
|
washed with dry ether
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
Cl(=O)(=O)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
F[P-](F)(F)(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1]([OH:5])(=[O:4])(=[O:3])=[O:2].[F:6][P-:7]([F:12])([F:11])([F:10])([F:9])[F:8].[H+]>CCOCC>[Cl:1]([O-:5])(=[O:4])(=[O:3])=[O:2].[F:6][P-:7]([F:12])([F:11])([F:10])([F:9])[F:8] |f:1.2|
|
Name
|
anthranils
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tert-alkanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F.[H+]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added at a rate which
|
Type
|
TEMPERATURE
|
Details
|
maintained the internal reaction temperature ≤35° C
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
CUSTOM
|
Details
|
formed over about 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the salts are collected by filtration
|
Type
|
WASH
|
Details
|
washed with dry ether
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
Cl(=O)(=O)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
F[P-](F)(F)(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |